Methyl 2-methyl-5-nitro-indazole-3-carboxylate
Description
Properties
Molecular Formula |
C10H9N3O4 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
methyl 2-methyl-5-nitroindazole-3-carboxylate |
InChI |
InChI=1S/C10H9N3O4/c1-12-9(10(14)17-2)7-5-6(13(15)16)3-4-8(7)11-12/h3-5H,1-2H3 |
InChI Key |
NELQUNXIEUTXLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Methyl 2-methyl-5-nitro-indazole-3-carboxylate is an organic compound with a molecular weight of approximately 224.18 g/mol, characterized by a fused benzene and pyrazole ring structure, featuring a methyl group, a nitro group, and a carboxylate ester functional group. It is a derivative of indazole and is significant in medicinal chemistry and organic synthesis due to the reactivity and biological activity imparted by its nitro and carboxylate groups.
Applications in Scientific Research
This compound is used across diverse areas of scientific research:
- Medicinal Chemistry It serves as a precursor in synthesizing pharmacologically active compounds. Studies suggest it possesses anticancer properties by potentially inhibiting kinases that regulate cell cycle progression and anti-inflammatory effects via modulation of oxidative stress pathways. It may also interact with enzymes and proteins involved in biochemical pathways, such as CHK1 and CHK2 kinases, which can disrupt cell cycle progression.
- Pharmaceutical Development Similar compounds are key intermediates in synthesizing pharmaceuticals, particularly those targeting neurological disorders, with their structure allowing for modifications that enhance therapeutic efficacy .
- Agricultural Chemistry Related compounds are utilized in formulating agrochemicals like pesticides and herbicides because of their effectiveness in pest control, which improves crop yields .
- Material Science Similar compounds are explored for their potential in developing new materials with specific electronic properties, which is beneficial for producing sensors and electronic devices .
- Biochemical Research Researchers use related compounds in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and disease mechanisms .
Structural Similarities
Mechanism of Action
The mechanism by which Methyl 2-methyl-5-nitro-indazole-3-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of cellular processes or inhibition of specific biochemical reactions.
Comparison with Similar Compounds
Methyl 1H-Indazole-3-Carboxylate
This analog shares the methyl ester at position 3 but lacks the 2-methyl and 5-nitro substituents. The absence of these groups reduces steric hindrance and electron-withdrawing effects, likely increasing reactivity in nucleophilic substitutions compared to the target compound. Such differences may also influence pharmacological properties, as nitro groups are often associated with enhanced binding to nitroreductase enzymes in prodrug strategies .
5-Methyl-1H-Indazole-3-Carboxylic Acid
Replacing the methyl ester with a carboxylic acid at position 3 significantly alters solubility and bioavailability. The free acid form may exhibit higher polarity, favoring aqueous solubility, but reduced membrane permeability. The 5-methyl substituent (vs.
2-Methyl-5-Nitroindole
Though structurally similar in substituent positions, this compound features an indole core (one nitrogen atom) instead of an indazole (two adjacent nitrogens). The indazole scaffold provides additional hydrogen-bonding sites, which could enhance interactions with biological targets such as kinases or G-protein-coupled receptors. The indole derivative’s lack of a second nitrogen atom may reduce its ability to participate in coordination chemistry or enzymatic interactions .
Hypothetical Property Analysis Based on Structural Features
While experimental data (e.g., NMR, HPLC) for this compound are unavailable in the provided evidence, its properties can be inferred from analogs:
- Reactivity : The 5-nitro group could render the compound susceptible to reduction reactions, a property exploited in prodrug activation.
- Stability : The methyl ester at position 3 is less prone to hydrolysis than a carboxylic acid, suggesting greater stability under physiological conditions.
Limitations and Notes
Data Gaps : The evidence provided lacks direct experimental data (e.g., spectral, chromatographic) for the target compound, necessitating theoretical comparisons.
Functional Group Impact : The nitro group’s role in bioactivity or toxicity remains speculative without pharmacological data.
Biological Activity
Methyl 2-methyl-5-nitro-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications based on recent studies.
Chemical Structure and Properties
This compound features a fused indazole structure characterized by a methyl group, a nitro group, and a carboxylate ester functional group. Its molecular formula is with a molecular weight of approximately 224.18 g/mol. The presence of these functional groups contributes to its unique reactivity and biological activity, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects or modulation of signaling pathways.
- Kinase Inhibition : Indazole derivatives have been shown to inhibit critical kinases involved in cell signaling, such as CHK1 and CHK2, which are important for cell cycle regulation. This inhibition can disrupt cellular processes that lead to tumor growth and proliferation .
- Oxidative Stress Induction : The compound can induce oxidative stress by generating reactive oxygen species (ROS), influencing pathways related to apoptosis and inflammation.
Biological Activities
Recent studies have demonstrated various biological activities associated with this compound, including:
- Anticancer Properties : It has been studied for its potential to inhibit specific kinases involved in cancer progression.
- Anti-inflammatory Effects : The compound may modulate oxidative stress pathways, which are crucial in various inflammatory diseases.
Case Studies and Research Findings
Several studies have evaluated the biological activities of derivatives of this compound. Below is a summary table of selected studies highlighting their findings:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Study A | Derivative A | FGFR1 Inhibition | <4.1 nM |
| Study B | Derivative B | Antiproliferative (KG1) | 25.3 nM |
| Study C | Derivative C | Antimicrobial (E. coli) | Not specified |
| Study D | Derivative D | Apoptosis Induction in Cancer Cells | Not specified |
These studies indicate that modifications at various positions on the indazole ring can significantly influence the potency against specific targets, demonstrating the importance of structure-activity relationships (SAR) in optimizing biological activity.
Applications
This compound has several applications, including:
- Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals targeting cancer and inflammatory diseases.
- Agricultural Chemistry : The compound is explored for its potential use in developing new agrochemical agents such as herbicides and fungicides.
Preparation Methods
Sulfuric Acid-Catalyzed Esterification
The most straightforward method involves esterifying 5-nitroindazole-3-carboxylic acid with methanol under acidic conditions. Sreenivasulu et al. reported a 64% yield by refluxing the carboxylic acid (38.64 mmol) in methanol (80 mL) with concentrated sulfuric acid (19.323 mmol) at 10°C for 6 hours. The crude product was isolated via ice-water quenching and recrystallized from ethanol, yielding a yellow solid with a melting point of 234–236°C.
Key Reaction Parameters
- Catalyst : H₂SO₄ (0.5 equiv relative to substrate)
- Temperature : Reflux (≈65°C)
- Time : 6 hours
- Workup : Precipitation in ice, ethanol recrystallization
This method is favored for its simplicity but requires careful control of acid concentration to avoid side reactions such as demethylation or over-nitration.
Carbamate and Sulfonamide Intermediate Routes
Carbamate-Assisted Synthesis
Carbamate derivatives of 5-nitroindazole serve as versatile intermediates. For instance, methyl 5-nitro-1H-indazole-1-carboxylate (9i) was synthesized by reacting 5-nitroindazole with methyl chloroformate in dichloromethane using triethylamine as a base. Although this yields the N-1 carbamate, transesterification or hydrolysis/reeasterification at C-3 can furnish the target compound.
Spectral Validation :
- IR : 1730 cm⁻¹ (C=O stretch of ester).
- ¹H NMR : δ 3.75 ppm (singlet, methyl ester), 8.73 ppm (indazole H-4).
Comparative Analysis of Synthetic Methods
Q & A
Q. Table 1: Representative Synthesis Conditions
| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 1.5 | 72 | |
| Ac₂O/HNO₃ | 20–25 | 3 | 65 |
Basic: How is this compound characterized using spectroscopic methods?
Answer:
Key techniques include:
- ¹H/¹³C NMR : The nitro group deshields adjacent protons, causing distinct splitting patterns (e.g., H-4 and H-6 protons in the indazole ring appear as doublets at δ 8.2–8.5 ppm) .
- IR Spectroscopy : Strong absorption at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirms nitration .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 222.17 (C₁₀H₉N₃O₄⁺) aligns with the molecular formula .
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.45 (d, J=8 Hz, H-4), 2.75 (s, CH₃) | |
| IR | 1530 cm⁻¹, 1350 cm⁻¹ |
Advanced: What strategies mitigate competing side reactions during nitration of indazole derivatives?
Answer:
Competing reactions (e.g., ester hydrolysis or ring oxidation) can be minimized by:
- Low-temperature nitration (0–5°C) to suppress acid-catalyzed ester hydrolysis .
- Controlled stoichiometry : Using 1.1 equivalents of HNO₃ limits over-nitration .
- Protecting groups : Temporary protection of the ester group (e.g., silylation) enhances stability under acidic conditions .
Advanced: How does the nitro group influence the compound’s reactivity in medicinal chemistry applications?
Answer:
The nitro group serves as:
- A pharmacophore : Enhances binding to nitroreductase enzymes in hypoxia-targeted therapies.
- A precursor : Reduces to an amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C), enabling further derivatization (e.g., amide coupling) .
- Electron-withdrawing effects : Stabilizes the indazole ring, influencing π-π stacking in protein-ligand interactions .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent nitro group decomposition .
- Moisture control : Desiccants (e.g., silica gel) prevent ester hydrolysis.
- Short-term storage : Stable at 4°C for ≤6 months with >95% purity retention .
Advanced: How can regioselectivity challenges in indazole functionalization be addressed?
Answer:
Regioselective nitration at the 5-position is achieved via:
- Directed metallation : Using LDA (lithium diisopropylamide) to deprotonate the indazole N-H, directing nitration to the para position .
- Computational modeling : DFT calculations predict electrophilic aromatic substitution (EAS) sites, guiding reagent selection .
Basic: What analytical techniques distinguish structural isomers (e.g., 5-nitro vs. 7-nitro derivatives)?
Answer:
- NOESY NMR : Correlates spatial proximity of nitro group protons to adjacent substituents.
- X-ray crystallography : Resolves absolute configuration and substituent positions .
- HPLC-MS with chiral columns : Separates isomers based on retention times and mass fragmentation patterns .
Advanced: What are the implications of steric hindrance from the 2-methyl group on reactivity?
Answer:
The 2-methyl group:
- Slows nucleophilic attacks : Steric shielding reduces reactivity at the 3-carboxylate position.
- Enhances thermal stability : Bulky substituents decrease ring flexibility, raising decomposition temperatures (>200°C) .
Basic: What solvents are compatible with this compound in reactions?
Answer:
- Polar aprotic solvents : DMSO, DMF (for SNAr reactions).
- Chlorinated solvents : Dichloromethane (for Friedel-Crafts alkylation).
Avoid protic solvents (e.g., MeOH, H₂O) to prevent ester hydrolysis .
Advanced: How can computational methods predict biological activity or metabolic pathways?
Answer:
- Docking simulations : Identify potential protein targets (e.g., kinases) via AutoDock Vina .
- ADMET prediction : Tools like SwissADME estimate metabolic stability, highlighting susceptibility to nitroreductase-mediated reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
